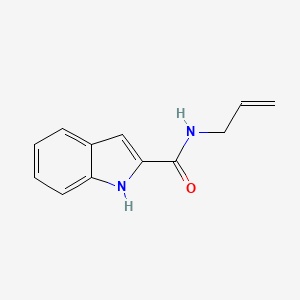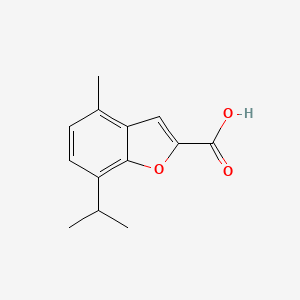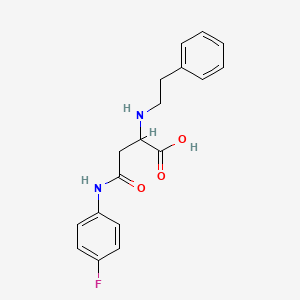
Benzenecarbothioic acid, 5-chloro-2-(ethylamino)-, S-methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenecarbothioic acid, 5-chloro-2-(ethylamino)-, S-methyl ester is a chemical compound with the molecular formula C10H12ClNOS. This compound is characterized by the presence of a benzenecarbothioic acid core, substituted with a chlorine atom at the 5-position, an ethylamino group at the 2-position, and an S-methyl ester group. It is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioic acid, 5-chloro-2-(ethylamino)-, S-methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with benzenecarbothioic acid, which is chlorinated to introduce the chlorine atom at the 5-position.
Ethylamino Substitution: The next step involves the introduction of the ethylamino group at the 2-position. This can be achieved through a nucleophilic substitution reaction using ethylamine.
Esterification: Finally, the S-methyl ester group is introduced through an esterification reaction using methanol and a suitable catalyst, such as sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include continuous flow reactions and the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Benzenecarbothioic acid, 5-chloro-2-(ethylamino)-, S-methyl ester can undergo oxidation reactions, typically resulting in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom or the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
Benzenecarbothioic acid, 5-chloro-2-(ethylamino)-, S-methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Benzenecarbothioic acid, 5-chloro-2-(ethylamino)-, S-methyl ester involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenecarbothioic acid, 5-chloro-2-(methylamino)-, S-methyl ester
- Benzenecarbothioic acid, 5-chloro-2-(ethylamino)-, S-ethyl ester
- Benzenecarbothioic acid, 5-chloro-2-(ethylamino)-, S-propyl ester
Uniqueness
Benzenecarbothioic acid, 5-chloro-2-(ethylamino)-, S-methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylamino group and the S-methyl ester group differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
CAS-Nummer |
115992-01-3 |
|---|---|
Molekularformel |
C10H12ClNOS |
Molekulargewicht |
229.73 g/mol |
IUPAC-Name |
S-methyl 5-chloro-2-(ethylamino)benzenecarbothioate |
InChI |
InChI=1S/C10H12ClNOS/c1-3-12-9-5-4-7(11)6-8(9)10(13)14-2/h4-6,12H,3H2,1-2H3 |
InChI-Schlüssel |
OHYIKPRWABFFQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=C(C=C(C=C1)Cl)C(=O)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



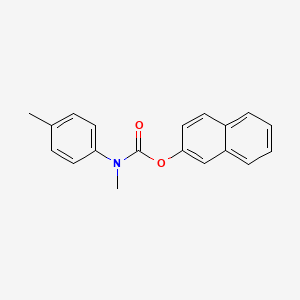

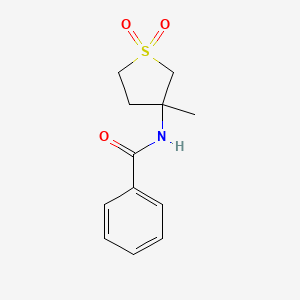
![Benzoic acid, 4-[[(tetrahydro-2-furanyl)methoxy]methyl]-, methyl ester](/img/structure/B12119896.png)
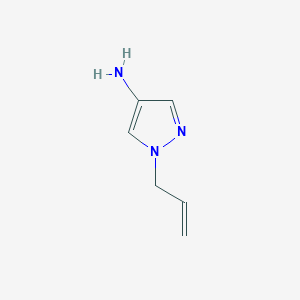
amine](/img/structure/B12119906.png)
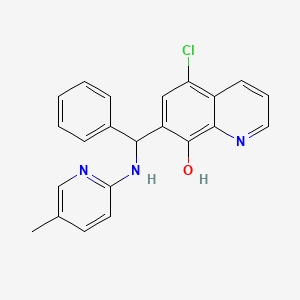
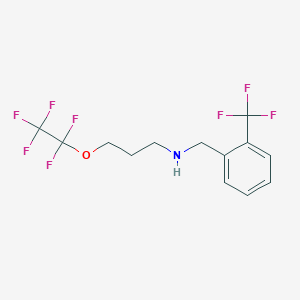
![5-[(2,6-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B12119915.png)
